molecular formula C10H12N2O4 B1375625 3-Amino-3-(4-nitrophenyl)butanoic acid CAS No. 1270410-82-6

3-Amino-3-(4-nitrophenyl)butanoic acid

Cat. No. B1375625
M. Wt: 224.21 g/mol
InChI Key: UARPLVHWZJYCSD-UHFFFAOYSA-N
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Description

3-Amino-3-(4-nitrophenyl)butanoic acid is a compound with the CAS Number: 1270410-82-6 . It has a molecular weight of 224.22 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 3-Amino-3-(4-nitrophenyl)butanoic acid is 1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Amino-3-(4-nitrophenyl)butanoic acid is a powder that is stored at room temperature . It has a molecular weight of 224.22 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 3-Aminobutanoic acid, a compound structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, can be used to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .
    • Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Scientific Field: Organic Chemistry

    • Application : 3-Aminobutanoic acid, a compound structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, can be used to synthesize 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .
    • Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Scientific Field: Organic Chemistry

    • Application : Double decarboxylative coupling reactions of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . Since this synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product, it can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
    • Method of Application : The double decarboxylative coupling of two molecules of (similar or different) carboxylic acids has recently been developed as a green and attractive strategy to form new carbon–carbon bonds that avoids the use of any toxic organic halides or organometallic reagents which are normally involved in traditional coupling reactions .
    • Results : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .
  • Scientific Field: Biochemistry

    • Application : Indole derivatives, which can be synthesized from compounds structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Scientific Field: Agricultural Chemistry

    • Application : A simple, efficient, and environmentally friendly synthesis method for bioproducts based on indole-3-butyric acid and amino acids, glycine betaine or choline has been developed . These bioproducts have been used as plant regulators .
    • Method of Application : Spectral analysis and molecular calculations were used to determine whether the products were ammonium salts or binary mixtures .
    • Results : The structures of the products significantly impacted their thermal stability and phase transitions. Biological studies clearly showed that the synthesized products were more effective than a reference commercial preparation as a rooting agent and have significant potential as new biologically active agents with low environmental impact .

Safety And Hazards

When handling 3-Amino-3-(4-nitrophenyl)butanoic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and suitable personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

3-amino-3-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPLVHWZJYCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-nitrophenyl)butanoic acid

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